molecular formula C7H14OS B6264694 2-(thian-3-yl)ethan-1-ol CAS No. 1368185-79-8

2-(thian-3-yl)ethan-1-ol

Cat. No.: B6264694
CAS No.: 1368185-79-8
M. Wt: 146.3
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Description

2-(Thian-3-yl)ethan-1-ol is an organic compound featuring a thian ring attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(thian-3-yl)ethan-1-ol typically involves the reaction of thian with ethylene oxide under controlled conditions. One common method includes the use of metallic sodium as a catalyst. The optimal conditions for this reaction are:

  • Initial molar ratio of thian to metallic sodium: 1.6:1
  • Molar ratio of ethylene oxide to metallic sodium: 1:1
  • Epoxidation temperature: -5°C
  • Reaction time: 30 minutes
  • Hydrolysis reaction pH: 4-6

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to achieve a purity of over 99%.

Chemical Reactions Analysis

Types of Reactions: 2-(Thian-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into thian-3-ylmethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: Thian-3-ylacetaldehyde, thian-3-ylacetic acid

    Reduction: Thian-3-ylmethanol

    Substitution: Thian-3-ylchloroethane, thian-3-ylbromoethane

Scientific Research Applications

2-(Thian-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those containing thian structures.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(thian-3-yl)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The thian ring provides stability and unique electronic properties, making it a valuable building block in organic synthesis.

Comparison with Similar Compounds

    Thiophene-3-ethanol: Similar structure but with a thiophene ring instead of a thian ring.

    Thian-3-ylmethanol: Lacks the ethan-1-ol group, making it less versatile in certain reactions.

    Thian-3-ylacetaldehyde: An oxidized form of 2-(thian-3-yl)ethan-1-ol.

Uniqueness: this compound stands out due to its combination of a thian ring and an ethan-1-ol group, providing a balance of stability and reactivity. This makes it a versatile compound for various applications in synthesis and research.

Properties

CAS No.

1368185-79-8

Molecular Formula

C7H14OS

Molecular Weight

146.3

Purity

95

Origin of Product

United States

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